molecular formula C20H26FN5O2S B10930973 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10930973
M. Wt: 419.5 g/mol
InChI Key: UIBVIVKXHOKXEH-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes both ethyl and methyl groups attached to the pyrazole ring, as well as a fluorobenzyl group and a sulfonamide moiety.

Preparation Methods

The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

By understanding the unique properties and applications of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C20H26FN5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C20H26FN5O2S/c1-6-25-12-18(14(2)23-25)13-26(11-17-7-9-19(21)10-8-17)29(27,28)20-15(3)22-24(5)16(20)4/h7-10,12H,6,11,13H2,1-5H3

InChI Key

UIBVIVKXHOKXEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N(N=C3C)C)C

Origin of Product

United States

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